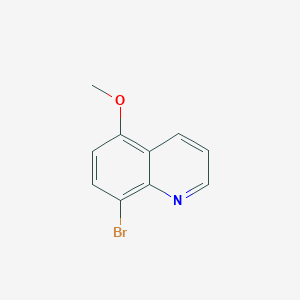

8-Bromo-5-methoxyquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

8-bromo-5-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUAVZWFJILVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=NC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 5 Methoxyquinoline and Analogues

Direct Bromination Approaches for Quinoline (B57606) Derivatives

Direct bromination of quinoline derivatives is a common strategy for introducing bromine atoms onto the heterocyclic ring. The position of bromination is highly dependent on the directing effects of the substituents already present on the ring and the reaction conditions employed.

The bromination of 8-methoxyquinoline (B1362559) serves as a clear example of regioselective synthesis. The methoxy (B1213986) group at the C-8 position is an activating group that directs electrophilic substitution primarily to the C-5 and C-7 positions of the quinoline ring. However, studies have shown that the reaction exhibits high regioselectivity, yielding 5-bromo-8-methoxyquinoline (B186703) as the sole or major product. acgpubs.orgresearchgate.net This selectivity is attributed to the electronic properties of the substituted quinoline ring system. researchgate.net The reaction proceeds by the electrophilic attack of bromine at the C-5 position, which is electronically enriched by the C-8 methoxy group. acgpubs.orgresearchgate.net

The selective monobromination of 8-methoxyquinoline is typically achieved using molecular bromine (Br₂) as the brominating agent. acgpubs.orgresearchgate.net The reaction is commonly carried out in a chlorinated solvent, such as chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂), at ambient temperature. acgpubs.org The process involves the dropwise addition of a solution of bromine in the chosen solvent to a solution of 8-methoxyquinoline. acgpubs.org To prevent light-induced side reactions, the reaction is often conducted in the dark. acgpubs.org The reaction progress can be monitored using thin-layer chromatography (TLC). acgpubs.org

Optimizing the yield and purity of 5-bromo-8-methoxyquinoline involves careful control over several reaction parameters. A slight excess of bromine (e.g., 1.1 equivalents) is used to ensure the complete consumption of the starting material. acgpubs.orgresearchgate.net The reaction is typically stirred for an extended period, such as 48 hours, to drive it to completion. researchgate.net

Following the reaction, a work-up procedure is essential for purification. The organic layer is washed with an aqueous solution of sodium bicarbonate (5% NaHCO₃) to neutralize the hydrogen bromide (HBr) gas formed as a byproduct. acgpubs.org The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure. acgpubs.org The final purification of the crude product is achieved through column chromatography, often using an alumina (B75360) column with a solvent system like ethyl acetate (B1210297)/hexane (B92381), to yield the pure product as a brown solid with yields reported as high as 92%. acgpubs.orgresearchgate.net

Table 1: Optimized Conditions for the Synthesis of 5-Bromo-8-methoxyquinoline

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 8-Methoxyquinoline | acgpubs.orgresearchgate.net |

| Reagent | Bromine (Br₂) | acgpubs.orgresearchgate.net |

| Stoichiometry | 1.1 equivalents of Br₂ | acgpubs.orgresearchgate.net |

| Solvent | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) | acgpubs.org |

| Temperature | Ambient Temperature | acgpubs.orgresearchgate.net |

| Reaction Time | 2 days | researchgate.net |

| Purification | Column chromatography on alumina | acgpubs.orgresearchgate.net |

| Yield | 92% | acgpubs.orgresearchgate.net |

Cyclization-Based Syntheses of Halogenated Methoxyquinolines

An alternative to direct functionalization is the construction of the quinoline ring from acyclic precursors. This approach allows for the introduction of desired substituents at specific positions by choosing appropriately substituted starting materials.

Classic methods for quinoline synthesis, such as the Skraup synthesis and the Doebner-von Miller reaction, rely on the cyclization of substituted anilines. To synthesize a compound like 8-bromo-5-methoxyquinoline, one would theoretically start with 2-bromo-5-methoxyaniline (B1269708). In a Skraup-type reaction, this aniline (B41778) would be heated with glycerol, a mild oxidizing agent (such as m-nitrobenzenesulfonic acid), and concentrated sulfuric acid. google.com The sulfuric acid acts as both a catalyst and a dehydrating agent, facilitating the cyclization and subsequent aromatization to form the quinoline ring system. The positions of the bromo and methoxy substituents on the final quinoline product are determined by their positions on the initial aniline precursor.

Phosphorus oxychloride (POCl₃) is a versatile and powerful reagent in organic synthesis, frequently employed for its roles in chlorination, dehydration, and cyclization reactions. researchgate.netresearchgate.net In the context of quinoline synthesis, POCl₃ can act as a robust cyclizing and dehydrating agent. researchgate.net For instance, in syntheses that proceed through a quinolone (or 4-hydroxyquinoline) intermediate, POCl₃ is instrumental. It activates the hydroxyl group by converting it into a better leaving group (a chlorophosphate intermediate), which is then displaced by a chloride ion to form the corresponding chloroquinoline. nih.govacs.org This transformation is often a key step, as chloroquinolines are themselves valuable intermediates for further functionalization via nucleophilic substitution reactions. acs.org The combination of POCl₃ with phosphorus pentachloride (PCl₅) can create an even more potent chlorinating and cyclizing mixture, capable of driving difficult cyclization reactions to completion. indianchemicalsociety.com

Advanced Synthetic Routes and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates the adoption of advanced, scalable, and efficient manufacturing processes. Key considerations include reaction efficiency, safety, product purity, and environmental impact. Modern synthetic strategies, such as continuous flow chemistry, offer significant advantages over traditional batch methods in addressing these challenges.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of quinoline derivatives, offering enhanced safety, scalability, and process control, which are critical for industrial applications. acs.orgvapourtec.com This methodology involves pumping reagents through a network of tubes or channels, where mixing and reaction occur in a continuous stream. The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer and precise temperature control, enabling reactions to be performed under conditions that might be hazardous in large-scale batch reactors. acs.org

A notable example demonstrating the potential of this approach is the development of a continuous flow method for the synthesis of this compound-3-carbonitrile, a closely related analogue. acs.org In this process, reaction parameters such as residence time and irradiation energy were identified as key factors influencing the reaction. acs.org The setup typically involves preparing stock solutions of the reactants which are then introduced into the flow reactor system. acs.org The progress and composition of the reaction can be monitored in real-time by integrating analytical techniques like High-Performance Liquid Chromatography (HPLC) at the reactor outlet. acs.org

The advantages of continuous flow for industrial relevance include:

Enhanced Safety: Small reaction volumes minimize the risks associated with highly reactive intermediates or exothermic reactions. acs.org

Rapid Optimization: Reaction parameters can be screened and optimized much faster than in batch processes, accelerating development. acs.org

Scalability: Production can be scaled up by extending the operational time of the reactor or by running multiple reactors in parallel, bypassing the challenges of scaling up large batch reactors. vapourtec.com

Consistency and Quality: Automated control over reaction parameters ensures consistent product quality.

This technology allows for the efficient production of quinoline building blocks, paving the way for their broader application in medicinal chemistry and materials science. acs.orgresearchgate.net

Achieving high purity of the final compound is critical, particularly for applications in medicinal chemistry. Post-synthetic purification of this compound and its analogues typically involves a combination of extraction, chromatography, and recrystallization techniques.

Following the synthesis, a standard workup procedure is employed to isolate the crude product. This often involves washing the organic layer with an aqueous solution, such as 5% sodium bicarbonate (NaHCO₃), to neutralize any acidic byproducts. The organic layer is then dried over an agent like sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield the crude material. acgpubs.org

For achieving high purity, column chromatography is a widely used and effective method. acgpubs.orgresearchgate.net The choice of stationary phase and eluent system is crucial for successful separation.

Stationary Phase: Alumina or silica (B1680970) gel are commonly used as the solid support. acgpubs.org

Eluent System: A mixture of solvents, typically non-polar and polar, is used to elute the compound from the column. For 5-bromo-8-methoxyquinoline, an eluent system of ethyl acetate (AcOEt) and hexane has proven effective. acgpubs.org The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities.

Recrystallization is another key technique for obtaining highly pure crystalline solids. orgsyn.org This process involves dissolving the crude or column-purified product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. For bromo-substituted quinolines and isoquinolines, solvents such as ethanol (B145695) or mixtures like heptane/toluene have been successfully used for recrystallization. acgpubs.orgorgsyn.org The final purity can be assessed using analytical methods like NMR spectroscopy and elemental analysis. acgpubs.org

The bromine atom on the quinoline scaffold serves as a versatile functional handle, allowing for the synthesis of a wide array of derivatives through cross-coupling reactions. However, in some synthetic pathways, the removal of the bromine atom is a necessary step to yield the desired final product. This reductive dehalogenation (or debromination) is a key transformation in organic synthesis.

Catalytic hydrogenation is a primary strategy for the removal of aryl bromides. This method typically involves a transition-metal catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen. The hydrogen source can be hydrogen gas (H₂), or it can be generated in situ from transfer hydrogenation reagents like sodium formate (B1220265) (HCO₂Na) or ammonium (B1175870) formate (HCO₂NH₄).

The general reaction involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by reaction with a hydride source and subsequent reductive elimination to yield the debrominated arene and regenerate the catalyst. This process is highly efficient and compatible with a wide range of functional groups.

It is important to note that the reaction conditions can be tuned to be selective. For instance, studies on the hydrogenation of isomeric bromoquinolines have shown that under certain conditions (e.g., using MoS₂ or Re₂S₇/C catalysts), the quinoline ring can be selectively hydrogenated to the corresponding tetrahydroquinoline without cleaving the C-Br bond. digitellinc.comrsc.org This highlights the importance of catalyst and condition selection to achieve the desired outcome—either retention or removal of the bromine substituent.

Chemical Transformations and Derivatization of 8 Bromo 5 Methoxyquinoline

Carbon-Carbon Coupling Reactions Facilitated by the Bromine Moiety

The bromine atom at the C8 position of 8-Bromo-5-methoxyquinoline is particularly amenable to participating in a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon bonds, thereby enabling the extension of the quinoline (B57606) core with various aryl and heteroaryl substituents.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. nih.govscispace.com This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester. nih.govscispace.com In the context of this compound, the bromine atom at the C8 position serves as the halide component, readily undergoing oxidative addition to a palladium(0) catalyst to initiate the catalytic cycle.

The general applicability of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents at the C8 position of the quinoline ring. The reaction is known for its mild conditions and tolerance of various functional groups, making it a highly versatile tool in organic synthesis. nih.gov

The Suzuki-Miyaura coupling of this compound and its derivatives is a key strategy for the synthesis of complex biaryl and heteroaryl-substituted quinolines. rsc.orgnih.gov These structures are of significant interest in drug discovery and materials science due to their unique three-dimensional arrangements and electronic properties. The ability to selectively couple a diverse array of aryl and heteroaryl boronic acids to the C8 position of the quinoline scaffold allows for the systematic exploration of structure-activity relationships.

For instance, the coupling of various substituted phenylboronic acids with bromo-substituted quinolines has been shown to proceed in high yields, affording a library of novel aryl-quinoline derivatives. The site-selectivity of the Suzuki-Miyaura coupling is a crucial aspect, particularly in polyhalogenated quinolines, where the relative reactivity of the different C-X bonds (X = Cl, Br, I) dictates the outcome of the reaction. nih.gov Generally, the reactivity follows the order C-I > C-Br > C-Cl, allowing for selective functionalization.

A representative example of this is the Suzuki-Miyaura cross-coupling of 9-benzyl-8-bromoadenine (B8364920) with various boronic acids, which yields the corresponding 8-aryl- or 8-alkenylpurines in good yields, demonstrating the utility of this reaction for functionalizing N-heterocycles at the C8 position. scispace.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with 8-Bromo-N-heterocycles

| 8-Bromo-N-heterocycle | Boronic Acid | Product | Yield (%) |

| 9-benzyl-8-bromoadenine | Phenylboronic acid | 9-benzyl-8-phenyladenine | 75 |

| 9-benzyl-8-bromoadenine | 4-Fluorophenylboronic acid | 9-benzyl-8-(4-fluorophenyl)adenine | 68 |

| 9-benzyl-8-bromoadenine | 3-Nitrophenylboronic acid | 9-benzyl-8-(3-nitrophenyl)adenine | 82 |

Data is illustrative of the reactivity of 8-bromo N-heterocycles in Suzuki-Miyaura coupling reactions.

While the traditional Sonogashira coupling reaction, used for the formation of C(sp²)-C(sp) bonds, often employs a copper co-catalyst, there has been a significant drive towards the development of copper-free conditions. vander-lingen.nlnih.govresearchgate.net The elimination of copper simplifies the reaction workup and avoids the potential for homocoupling of the alkyne partner (Glaser coupling). vander-lingen.nl Copper-free Sonogashira reactions are typically carried out in the presence of a palladium catalyst and a suitable base. nih.govresearchgate.net

The development of ligand-free palladium-catalyzed coupling reactions further enhances the practicality and cost-effectiveness of these transformations. In some cases, the solvent itself can act as a ligand to stabilize the palladium catalyst. These advancements make the synthesis of alkynyl-substituted quinolines more accessible and environmentally friendly.

Nucleophilic Substitution Reactions

Beyond metal-catalyzed cross-coupling, the quinoline ring of this compound and its derivatives can also be functionalized through nucleophilic substitution reactions. The regioselectivity of these reactions is influenced by the electronic properties of the quinoline nucleus and the nature of any activating or deactivating groups present.

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the C8 position of this compound is generally challenging due to the electron-rich nature of the benzene (B151609) portion of the quinoline ring. However, under forcing conditions or with highly activated nucleophiles, displacement of the C8-bromo substituent may be possible. More commonly, such transformations are achieved via transition-metal-catalyzed processes, such as the Buchwald-Hartwig amination, which allows for the coupling of amines with aryl halides under milder conditions than traditional SNAr reactions.

The relative nucleophilicity of the attacking species plays a significant role in these reactions, with thiols generally being more nucleophilic than amines. nih.gov The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving successful substitution at the C8 position.

The pyridine (B92270) ring of the quinoline system is inherently electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack. This reactivity can be exploited for the introduction of various functional groups. In derivatives of 5-methoxyquinoline (B23529), the C2 and C4 positions can be selectively functionalized with nucleophiles such as amines. nih.gov

For example, in 2,4-dichloro-5-methoxyquinoline (B1492930) derivatives, sequential nucleophilic substitution can be achieved. The C4 position is generally more reactive towards nucleophilic attack than the C2 position. This allows for the selective introduction of a nucleophile at C4, followed by a subsequent substitution at C2, often under more forcing conditions such as microwave irradiation. nih.gov This stepwise functionalization provides a powerful strategy for the synthesis of diversely substituted 5-methoxyquinoline derivatives.

Table 2: Regioselective Nucleophilic Substitution on a Dichloro-5-methoxyquinoline Derivative

| Starting Material | Nucleophile 1 (at C4) | Intermediate | Nucleophile 2 (at C2) | Final Product |

| 8-bromo-2,4-dichloro-5-methoxyquinoline (B13090534) | Primary/Secondary Amines | 8-bromo-2-chloro-4-amino-5-methoxyquinoline | Amines | 8-bromo-2,4-diamino-5-methoxyquinoline |

This table illustrates the general strategy for the sequential nucleophilic substitution at the C4 and C2 positions of a 5-methoxyquinoline scaffold. nih.gov

This compound is a valuable and versatile starting material for the synthesis of a wide range of complex quinoline derivatives. The presence of the bromine atom at the C8 position facilitates a variety of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of diverse aryl and heteroaryl moieties. Furthermore, the inherent electronic properties of the quinoline ring system enable nucleophilic substitution reactions, particularly at the C2 and C4 positions, providing an additional avenue for structural diversification. The strategic application of these chemical transformations opens up possibilities for the design and synthesis of novel compounds with potential applications in various fields of chemical science.

Oxidation and Reduction Pathways

The reactivity of the this compound scaffold allows for both oxidative and reductive transformations, leading to the synthesis of novel quinoline derivatives with modified electronic and steric properties.

While direct oxidation of the this compound ring to form a carboxylic acid is a challenging transformation, the synthesis of quinoline carboxylic acids from related precursors is well-established. These acidic derivatives are of significant interest as they can serve as key intermediates in the synthesis of pharmaceuticals and other functional materials. The introduction of a carboxyl group can enhance solubility, provide a new point for amide or ester linkages, and influence the biological activity of the parent molecule.

Although specific literature detailing the direct oxidation of this compound is scarce, the existence of compounds such as 5-bromo-8-methoxyquinoline-2-carboxylic acid and 5-bromo-8-methoxyquinoline-3-carboxylic acid suggests that such transformations are feasible, likely through multi-step synthetic sequences rather than direct oxidation of the quinoline core. These sequences may involve the introduction of a group more amenable to oxidation, such as a methyl or formyl group, at the desired position on the quinoline ring, followed by a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Table 1: Examples of Related Quinoline Carboxylic Acids

| Compound Name | Molecular Formula | Position of Carboxyl Group |

|---|---|---|

| 5-Bromo-8-methoxyquinoline-2-carboxylic acid | C₁₁H₈BrNO₃ | C2 |

This table showcases existing quinoline carboxylic acids related to the parent compound, indicating the possibility of synthesizing such derivatives.

Reductive pathways involving this compound can lead to a variety of novel compounds. One of the primary reductive transformations is the catalytic hydrogenation of the bromine atom. This process, known as hydrodebromination, effectively replaces the bromine with a hydrogen atom, yielding 5-methoxyquinoline. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.

Another potential reductive pathway involves the reduction of a nitro derivative. If this compound were to be nitrated, the resulting nitro group could be selectively reduced to an amino group. This transformation is commonly achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or through catalytic hydrogenation. The resulting amino-bromo-methoxyquinoline would be a valuable intermediate for further functionalization, such as diazotization or acylation reactions.

Formation of More Complex Structures and Hybrid Molecules

The bromine atom on the this compound ring is a key feature that allows for its use as a building block in the synthesis of more complex molecular architectures. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Palladium-catalyzed cross-coupling reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a direct route to biaryl systems and, through subsequent reactions, fused aromatic structures. While specific examples starting from this compound are not extensively documented, the reactivity of the closely related isomer, 5-bromo-8-methoxyquinoline (B186703), has been demonstrated in Suzuki-Miyaura cross-coupling reactions with substituted phenylboronic acids. researchgate.net This suggests that this compound would undergo similar transformations.

Common coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an arylboronic acid or ester to form a C-C bond, yielding an 8-aryl-5-methoxyquinoline.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, resulting in an 8-alkynyl-5-methoxyquinoline. organic-chemistry.orgwikipedia.org This product can then undergo intramolecular cyclization to form fused systems like furo[3,2-h]quinolines or pyrrolo[3,2-h]quinolines.

Heck Coupling: Reaction with an alkene to form a C-C bond, leading to an 8-alkenyl-5-methoxyquinoline. organic-chemistry.org

These reactions provide access to a wide range of derivatives where the quinoline core is extended, potentially leading to compounds with enhanced electronic or biological properties.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | C-C | 8-Aryl-5-methoxyquinolines |

| Sonogashira | Terminal Alkyne | C-C | 8-Alkynyl-5-methoxyquinolines |

| Heck | Alkene | C-C | 8-Alkenyl-5-methoxyquinolines |

This table summarizes key cross-coupling reactions that can be utilized to derivatize this compound.

The creation of hybrid molecules by linking the this compound scaffold to other heterocyclic systems is a promising strategy for developing compounds with novel or enhanced properties. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and can be employed to couple this compound with nitrogen-containing heterocycles like pyrazole (B372694), imidazole, or carbazole. wikipedia.orgorganic-chemistry.org For instance, the palladium-catalyzed reaction of this compound with pyrazole would yield 8-(pyrazol-1-yl)-5-methoxyquinoline.

Similarly, Suzuki-Miyaura coupling can be used to link with boron-functionalized heterocycles, such as thiophene- or furan-boronic acids, to create hybrid structures with a direct carbon-carbon bond between the two rings. These hybrid molecules can exhibit unique photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. Furthermore, combining the quinoline core with other biologically active heterocycles can lead to synergistic effects and the development of new therapeutic agents.

Applications of 8 Bromo 5 Methoxyquinoline in Academic Research

Medicinal Chemistry Applications as a Synthetic Building Block

In medicinal chemistry, 8-Bromo-5-methoxyquinoline is recognized for its role as an intermediate in the synthesis of novel pharmacologically active agents. arabjchem.org The strategic placement of the bromo and methoxy (B1213986) substituents on the quinoline (B57606) ring system allows for diverse chemical transformations, making it a valuable precursor in drug discovery programs aimed at creating new therapeutic compounds.

Research has demonstrated the utility of the this compound scaffold in the generation of complex, polyfunctionalized quinoline molecules. For instance, a closely related intermediate, 8-bromo-2,4-dichloro-5-methoxyquinoline (B13090534), was instrumental in the synthesis of a series of 2,4,8-trisubstituted quinoline derivatives explored for their potential as anticancer agents. arabjchem.org In this synthesis, the dichloro-intermediate was subjected to subsequent reactions, including nucleophilic substitution with various primary or secondary amines at the C4 and C2 positions of the quinoline ring, to produce a library of novel compounds. arabjchem.org This highlights how the this compound core can be chemically modulated to develop new molecular entities for biological screening. arabjchem.org

While direct synthetic applications of this compound for neurological and infectious diseases are not extensively documented, the broader class of 8-aminoquinoline (B160924) derivatives are critical in medicine, particularly as antimalarial agents like primaquine (B1584692) and tafenoquine. mdpi.com These compounds are essential for controlling Plasmodium vivax malaria. mdpi.com The functionalized quinoline core is a key pharmacophore, and research into new derivatives continues with the goal of improving efficacy against various pathogens. mdpi.com Similarly, derivatives of 8-hydroxyquinoline (B1678124) have been investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease, underscoring the potential of this heterocyclic system in neurology. nih.govnih.gov

The quinoline and quinazoline (B50416) scaffolds are foundational in the design of kinase inhibitors, a major class of drugs used in oncology. ed.ac.uknih.govnih.gov Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. ed.ac.uk The development of small molecule kinase inhibitors often utilizes heterocyclic cores like quinoline to interact with the ATP-binding site of the kinase. nih.gov

Furthermore, brominated quinoline derivatives are valuable precursors for radiopharmaceuticals used in medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). For example, the isomeric compound 4-Bromo-8-methoxyquinoline has been identified as a potential precursor for radiohalogenation reactions to prepare labeled 8-hydroxyquinoline-based radiopharmaceuticals for imaging amyloid plaques in Alzheimer's disease or tumors. nih.gov This application demonstrates the utility of bromo-methoxy substituted quinolines in creating diagnostic agents.

The quinoline ring system is a cornerstone in therapeutic medicine, with its derivatives exhibiting a vast spectrum of biological activities. nih.gov This versatility has led to the development of numerous drugs and clinical candidates. The functionalized quinoline motif is associated with a wide array of pharmacological properties, as detailed in the table below.

| Therapeutic Area | Specific Activity |

| Oncology | Anticancer, Antitumor researchgate.netnih.govnih.govmdpi.com |

| Infectious Diseases | Antimicrobial, Antibacterial, Antifungal elsevierpure.comnih.govnih.govresearchgate.net |

| Parasitology | Antimalarial, Antileishmanial mdpi.comnih.gov |

| Virology | Anti-HIV, General Antiviral nih.govnih.govnih.gov |

| Other | Antioxidant nih.gov |

The anticancer potential of quinoline derivatives is particularly well-documented, with compounds being developed to induce apoptosis, inhibit cell migration, and act as angiogenesis inhibitors. nih.govnih.gov In the realm of infectious diseases, 8-hydroxyquinoline and its halogenated derivatives have shown potent activity against a broad range of Gram-positive and Gram-negative bacteria, as well as fungi. elsevierpure.comnih.gov

The 8-hydroxyquinoline scaffold, a close structural relative of 8-methoxyquinoline (B1362559), is a well-established metal-binding pharmacophore and has been employed to design inhibitors for various metalloenzymes. escholarship.org Derivatives of 8-hydroxyquinoline are known to inhibit 2-oxoglutarate (2OG) dependent oxygenases, which are therapeutic targets for human diseases. nih.gov Additionally, research into multitargeted 8-hydroxyquinoline derivatives has yielded compounds with potent inhibitory activities against enzymes like Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are relevant targets in the treatment of neurodegenerative diseases. nih.gov While these activities are primarily associated with the 8-hydroxy variants, they illustrate the potential of the core quinoline structure to be adapted for enzyme inhibition.

Material Science Applications

In the field of material science, specific quinoline derivatives, particularly those based on the 8-hydroxyquinoline scaffold, are utilized for their unique electronic and photophysical properties. They have found applications as electron carriers in the fabrication of organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for the detection of metal ions. nih.gov Currently, specific applications for this compound in this field are not widely reported in the literature.

Development of Organic Semiconductors

While the broader class of quinoline derivatives has been explored for applications in organic electronics, specific research detailing the use of this compound in the development of organic semiconductors is limited. In theory, the planar aromatic structure of the quinoline core could facilitate π-π stacking, a crucial property for charge transport in organic semiconducting materials. The presence of the bromine and methoxy substituents would be expected to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's electronic properties for potential use in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). However, empirical data from dedicated studies on this compound in this context are not prominently featured in the available literature.

Contribution to Advanced Material Synthesis

As a functionalized building block, this compound holds potential as a precursor in the synthesis of more complex, advanced materials. The bromo-substituent allows for the introduction of various other functional groups through reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. This versatility enables the construction of larger conjugated systems or the attachment of specific moieties to tailor the material's properties for applications in areas like chemosensors, molecular switches, or functional polymers. For instance, the synthesis of this compound-3-carbonitrile has been reported, showcasing its utility as an intermediate in the creation of more elaborate molecular architectures. Despite this potential, comprehensive studies focusing on the direct contribution of this compound to the synthesis and properties of specific advanced materials are not widely documented.

Biological Probes and Mechanistic Investigations

Quinoline derivatives are known to interact with a variety of biological targets, and the introduction of specific substituents can lead to the development of valuable biological probes. These probes can be instrumental in understanding complex biological processes at the molecular level.

Use as a Probe to Elucidate Interactions of Quinoline Derivatives with Biological Targets

The application of this compound as a specific probe to elucidate the interactions of quinoline derivatives with biological targets is an area that requires further investigation. In principle, the methoxy group could influence the compound's binding affinity and selectivity for a particular target through hydrogen bonding or steric interactions. The bromine atom could serve as a site for the attachment of a reporter group, such as a fluorophore or a photoaffinity label, to facilitate the detection and characterization of binding events. While a patent has listed this compound as a potential AAK1 (AP2-associated protein kinase 1) inhibitor among a vast library of compounds, specific experimental data on its use as a biological probe are not provided.

Insights into Molecular Target Interaction Mechanisms (e.g., Enzymes, Receptors)

Gaining insights into the mechanisms of molecular target interactions is a critical aspect of drug discovery and chemical biology. The structural features of this compound could potentially allow it to interact with the active or allosteric sites of enzymes or the binding pockets of receptors. Computational modeling and docking studies could predict potential binding modes, which could then be validated through experimental techniques. However, there is a lack of published research that specifically utilizes this compound to provide detailed insights into the interaction mechanisms with enzymes or receptors. Such studies would be valuable in understanding the structure-activity relationships of substituted quinolines and in the rational design of more potent and selective modulators of biological targets.

Structure Activity Relationship Sar Studies of 8 Bromo 5 Methoxyquinoline Derivatives

Influence of Bromine and Methoxy (B1213986) Groups on Biological Activity and Binding Affinity

The bromine and methoxy groups on the quinoline (B57606) ring are crucial determinants of the molecule's physicochemical properties and, consequently, its biological activity. The introduction of a bromine atom, a halogen, can significantly increase lipophilicity, which may enhance the compound's ability to cross cell membranes. Furthermore, bromine can participate in halogen bonding, a specific type of non-covalent interaction with biological targets that can favorably influence binding affinity. nih.govsemanticscholar.org The "heavy atom effect" of bromine is another factor that can be exploited in therapeutic strategies like photodynamic therapy. semanticscholar.org

The methoxy group, with its oxygen atom, can act as a hydrogen bond acceptor, forming interactions with specific residues in a protein's binding pocket. nih.gov However, its influence is highly context-dependent. For instance, in studies on related brominated quinolines, it was observed that the conversion of a methoxy group at the C8 position to a hydroxyl group could enhance anticancer potential. nih.gov This suggests that while the methoxy group is a key modulator of electronic properties and can be a synthetic handle, a hydroxyl group's ability to act as both a hydrogen bond donor and acceptor might be more favorable for certain biological targets. nih.govresearchgate.net The antiproliferative effects of quinoline derivatives are highly dependent on the substituents on the ring, with the presence and position of bromine atoms playing a crucial role in their activity against various cancer cell lines. nih.gov

Positional Isomerism and Substituent Effects on Pharmacological Profiles (e.g., Bromination at C8 vs. C5)

The specific placement of substituents on the quinoline core dramatically alters the pharmacological profile of the molecule. This is evident when comparing 8-Bromo-5-methoxyquinoline with its positional isomers, such as 5-Bromo-8-methoxyquinoline (B186703). The directing effects of the existing substituents play a key role during synthesis; for example, the direct bromination of 8-methoxyquinoline (B1362559) regioselectively yields 5-bromo-8-methoxyquinoline as the sole product, indicating that the C8-methoxy group directs the incoming bromine to the C5 position. researchgate.netacgpubs.org

This inherent difference in synthesis underscores the distinct electronic environments of the quinoline ring positions. The biological consequences of this isomerism are profound. Studies on various substituted quinolines have shown that the location of the bromine atom is critical for activity. For example, compounds with bromine atoms at the C5 and C7 positions demonstrated significant inhibition of C6, HeLa, and HT29 cancer cell proliferation. nih.gov In contrast, derivatives with substitutions at the C3, C6, and C8 positions showed no inhibitory activity against the same cell lines. nih.gov This highlights that a specific arrangement of substituents is required to achieve the desired pharmacological effect, and simply having a bromo-methoxy-quinoline scaffold is insufficient without the correct positional isomerism.

Table 1: Effect of Bromine Position on Anticancer Activity of Quinoline Derivatives

| Compound | Substituent Positions | Activity against C6, HeLa, HT29 cell lines |

|---|---|---|

| Derivative Type 1 | Bromine at C5 and C7 | Significant Inhibition |

| Derivative Type 2 | Substituents at C3, C6, and C8 | No Inhibitory Activity |

Data sourced from studies on various brominated quinoline derivatives, illustrating the principle of positional isomerism. nih.gov

Impact of Additional Substituents and Hybridization on Therapeutic Efficacy

Building upon the this compound scaffold, the introduction of additional functional groups or the hybridization with other pharmacophores can further modulate therapeutic efficacy. Research has shown that adding a nitro group at the C5 position of a 6,8-dibromoquinoline scaffold significantly amplified its antiproliferative effects, demonstrating a synergistic impact between the bromine and nitro substitutions. nih.gov Similarly, the introduction of cyano groups to bromo-8-hydroxyquinolines has been shown to produce strong antiproliferative activity against various tumor cell lines. researchgate.netingentaconnect.com

Another effective strategy is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activity. For example, a series of hybrid molecules was created by linking an 8-amino-6-methoxyquinoline core (structurally related to the subject compound) to a tetrazole ring via different linkers. nih.govmdpi.com The antiplasmodial activity of these hybrids against Plasmodium falciparum was found to be strongly influenced by the nature of the linker and the lipophilicity of the side chains. nih.gov The most active compounds in this series showed potent antiplasmodial activity and promising selectivity, with IC50 values in the sub-micromolar range. nih.gov This approach demonstrates that the core quinoline structure can serve as a foundation for developing highly specific and effective therapeutic agents through rational modification and hybridization.

Table 2: Antiplasmodial Activity of 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids

| Compound Class | Modification | P. falciparum NF54 IC50 (µM) | Selectivity Index (S.I.) |

|---|---|---|---|

| Hybrid 1 | Bulky, electron-withdrawing substituents | 0.464 - 0.743 | High |

| Hybrid 2 | Heptyl side chain | 0.324 | 318.3 |

| Hybrid 3 | 1-Naphthyl moiety | 1.26 | 137.6 |

Data represents selected compounds from the study, highlighting the impact of linker and side chain modifications on therapeutic efficacy. nih.gov

Comparison with Related Halogenated Quinoline Analogues and Their SAR Insights

The structure-activity relationships of this compound are best understood when compared with other halogenated quinoline analogues. The synthetic tunability of the halogenated quinoline (HQ) scaffold allows for extensive investigation into how different halogens (e.g., chlorine, fluorine) and their positions affect biological activity. nih.gov Generally, halogenation is a key strategy for enhancing the potency of quinoline-based agents. Studies comparing brominated quinolines to their un-halogenated precursors consistently show that the presence of bromine is essential for significant antiproliferative activity. nih.gov

The number of halogen substituents also plays a critical role. For instance, 5,7-dibromo-8-hydroxyquinoline has been identified as a potent anticancer agent, suggesting that di-halogenation can be more effective than mono-halogenation for certain targets. researchgate.netnih.gov This compound was found to inhibit the human DNA topoisomerase I enzyme, a critical component in DNA replication. nih.gov The comparison between different halogenated analogues provides valuable insights for rational drug design, allowing researchers to fine-tune properties like lipophilicity, electronic distribution, and binding interactions to optimize therapeutic activity against specific targets like bacteria, parasites, or cancer cells. nih.govnih.gov

Steric and Electronic Influences on Molecular Interactions and Stability

The biological activity of this compound derivatives is fundamentally governed by steric and electronic factors that influence their interaction with target biomolecules. The methoxy group at C8, being an electron-donating group, influences the electronic density of the quinoline ring system, which in turn affects its reactivity and how it is recognized by biological receptors. This electronic influence is clearly demonstrated in synthetic reactions, where the C8-methoxy group directs electrophilic substitution, such as bromination, to the C5 position. acgpubs.org

Theoretical and Computational Studies in the Context of 8 Bromo 5 Methoxyquinoline

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgspringernature.com In drug discovery, this technique is essential for predicting how a ligand, such as a derivative of 8-Bromo-5-methoxyquinoline, might interact with the binding site of a protein or enzyme. nih.govtandfonline.com This process involves generating various possible conformations of the ligand within the active site of the target protein and then using a scoring function to evaluate the strength of the interaction for each conformation. nih.govnih.gov Studies on various quinoline (B57606) derivatives have successfully used molecular docking to predict their binding affinity and interaction patterns with targets like HIV reverse transcriptase, protease enzymes, and kinases. nih.govnih.govorientjchem.org

The primary goal of molecular docking is to forecast the binding affinity, which is often represented by a docking score, and the specific interactions between a ligand and a biological macromolecule. nih.govproquest.com A lower docking score typically indicates a more favorable and stable binding interaction. orientjchem.orgproquest.com These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the protein-ligand complex. tandfonline.comnih.gov For instance, in studies involving other quinoline derivatives, docking has revealed critical hydrogen bonds and π-interactions with highly conserved amino acid residues like His41, Glu166, and Tyr54 in the target protein's active site. tandfonline.comnih.gov By applying these methods to this compound, researchers can screen it against various known biological targets to hypothesize its mechanism of action and identify potential therapeutic applications.

The accuracy of molecular docking simulations is heavily dependent on the quality of the molecular mechanics force field used. springernature.comnih.gov A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. nih.gov For drug-like small molecules such as this compound, generalized force fields are commonly employed.

Prominent examples include:

CHARMM General Force Field (CGenFF): Developed for drug-like molecules, CGenFF is designed to be compatible with the broader CHARMM force fields used for biomolecules like proteins and lipids, making it suitable for studying protein-ligand complexes. nih.govfrontiersin.org

General Amber Force Field (GAFF): This force field is intended for simulations of small organic molecules in conjunction with the main AMBER force fields for proteins and nucleic acids. frontiersin.orguq.edu.aunih.gov

These force fields provide the necessary parameters to calculate the energy of different ligand poses within a protein's binding site, which is fundamental to the scoring and ranking process in docking protocols. nih.gov

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of every atom in the system over time. rsc.orgnih.gov This technique allows for the assessment of the stability of the protein-ligand complex and provides deeper insights into the conformational changes that may occur upon binding. nih.govrsc.org MD simulations have been widely applied to various quinoline derivatives to validate docking results and analyze the dynamic behavior of the ligand within the binding pocket of enzymes like acetylcholinesterase and various kinases. nih.govresearchgate.netmdpi.com

MD simulations are crucial for analyzing the conformational stability of a ligand once it is bound to its target. mdpi.comresearchgate.net By running a simulation for a sufficient length of time (typically nanoseconds to microseconds), researchers can observe whether the ligand remains stably bound in its initial docked pose or if it undergoes significant conformational changes. mdpi.comuzh.ch Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to quantify this stability. nih.govresearchgate.net A stable RMSD over the course of the simulation suggests that the complex has reached equilibrium and the binding mode is likely stable. mdpi.com Such analyses would be vital for understanding the dynamic behavior of this compound derivatives and ensuring the interactions predicted by docking are maintained over time.

MD simulations provide a high-resolution view of the dynamic interplay between a ligand and a protein. rsc.orgnih.gov They can reveal the persistence of key interactions, such as hydrogen bonds, identifying which are stable and which are transient. nih.govresearchgate.net Furthermore, MD simulations explicitly include solvent molecules (typically water), allowing for the analysis of their role in mediating protein-ligand interactions. springernature.com Analysis of the simulation trajectory can also include calculating the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which offers a more rigorous estimation of binding affinity than docking scores alone. nih.govnih.gov These detailed insights are critical for understanding the precise mechanism of binding and for guiding the rational design of more potent derivatives of this compound. uzh.ch

Crystal Structure Analysis of this compound Analogues

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms within a molecule in its solid state. While the crystal structure for this compound itself is not detailed in the provided search results, data for closely related analogues offer valuable insights into the expected geometry, planarity, and intermolecular interactions characteristic of this class of compounds.

Detailed crystallographic studies have been performed on analogues such as 4-Bromo-8-methoxyquinoline and 5,7-Dibromo-8-methoxyquinoline . nih.goviucr.orgresearchgate.net In 4-Bromo-8-methoxyquinoline, the non-hydrogen atoms of the molecule are essentially co-planar. nih.gov Its crystal structure is stabilized by weak intermolecular C—H···π(arene) interactions, which link the molecules into one-dimensional chains. nih.gov

For 5,7-Dibromo-8-methoxyquinoline, the quinoline ring system is also nearly planar, but the methoxy (B1213986) carbon atom deviates slightly from this plane. researchgate.net The crystal packing is characterized by C—H⋯O hydrogen bonds that form infinite chains, as well as aromatic π–π stacking interactions. researchgate.net This structural information is fundamental for validating computational models and understanding the non-covalent interactions that can influence the physicochemical properties of these compounds.

| Parameter | 4-Bromo-8-methoxyquinoline nih.govnih.gov | 5,7-Dibromo-8-methoxyquinoline researchgate.net |

|---|---|---|

| Chemical Formula | C₁₀H₈BrNO | C₁₀H₇Br₂NO |

| Molecular Weight | 238.08 | 316.99 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| a (Å) | 5.1615 (1) | 16.158 (3) |

| b (Å) | 12.1337 (6) | 3.9960 (6) |

| c (Å) | 14.2436 (7) | 17.551 (3) |

| β (°) | 90 | 115.316 (5) |

| Volume (ų) | 892.05 (6) | 1024.4 (3) |

| Z | 4 | 4 |

| Temperature (K) | 150 (1) | 296 |

| Key Intermolecular Interactions | Weak C—H···π(arene) interactions | C—H⋯O hydrogen bonds, π–π stacking |

Analysis of Molecular Planarity and Conformation

The planarity of the quinoline ring system is a critical determinant of its aromatic character and influences its stacking interactions in the solid state. X-ray crystallographic studies of this compound have demonstrated that the non-hydrogen atoms of the molecule are essentially coplanar. nih.gov This high degree of planarity is a key feature of the molecule's conformation.

A quantitative measure of this planarity is provided by the root-mean-square (r.m.s.) deviation of the non-hydrogen atoms from the mean plane of the molecule. For this compound, this value has been determined to be 0.0242 Å, indicating a very slight deviation from perfect planarity. nih.gov This near-planar conformation is crucial for understanding the molecule's packing in the crystalline state and its potential for π-π interactions, although in this specific crystal structure, other interactions dominate. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight (Mr) | 238.08 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.1615 (1) |

| b (Å) | 12.1337 (6) |

| c (Å) | 14.2436 (7) |

| Volume (ų) | 892.05 (6) |

| Z | 4 |

| Temperature (K) | 150 (1) |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 4.56 |

| r.m.s. deviation (non-H) | 0.0242 Å |

Data sourced from crystallographic studies. nih.gov

Characterization of Intermolecular Interactions (e.g., C–H⋯π interactions) and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of this compound, the dominant intermolecular forces are weak C–H⋯π interactions. nih.gov These interactions are a type of non-covalent bond where a carbon-hydrogen bond acts as a hydrogen bond donor and a π-system (in this case, the aromatic quinoline ring) acts as the acceptor.

These C–H⋯π(arene) interactions are responsible for linking adjacent molecules, forming one-dimensional chains that extend along the a-axis of the crystal. nih.gov Notably, the crystal structure of this compound does not exhibit other common intermolecular forces such as classical hydrogen bonds or significant π-π stacking interactions. nih.gov The absence of these interactions highlights the primary role of the C–H⋯π forces in dictating the supramolecular assembly of this compound in the solid state.

Future Perspectives and Research Avenues

Exploration of Novel Synthetic Pathways for Diversified 8-Bromo-5-methoxyquinoline Derivatives

The diversification of the this compound core is crucial for expanding its therapeutic potential. While classical bromination and cyclization reactions form the basis of its synthesis, future efforts will likely focus on more sophisticated and efficient synthetic strategies. acgpubs.orgnih.gov

Key areas for exploration include:

Advanced Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura cross-coupling reaction have already been utilized for aryl-substituted quinolines. researchgate.net Future work could expand the use of various palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Heck, Sonogashira) to introduce a wide array of functional groups at the bromine-bearing 8-position. This would enable the creation of extensive libraries of derivatives with varied electronic and steric properties.

C-H Activation/Functionalization: Direct C-H activation represents a powerful, atom-economical approach to modify the quinoline (B57606) scaffold. Exploring regioselective C-H functionalization at various positions on the ring system would provide novel derivatives that are inaccessible through traditional methods.

Green Chemistry Approaches: The development of environmentally benign synthetic routes is a growing priority. mdpi.com This includes the use of recyclable catalysts, microwave-assisted synthesis, and reactions in aqueous media to reduce waste and energy consumption in the production of this compound derivatives. mdpi.com

One-Pot and Multicomponent Reactions: Designing one-pot synthesis protocols, where multiple reaction steps are performed in a single vessel, can significantly improve efficiency and yield. mdpi.com Such strategies streamline the synthesis of complex derivatives from simple starting materials.

A study on the synthesis of 5-methoxyquinoline (B23529) derivatives involved the preparation of 8-bromo-2,4-dichloro-5-methoxyquinoline (B13090534) from 2-bromo-5-methoxyaniline (B1269708) and malonic acid using POCl₃. nih.gov The bromine at the 8-position was subsequently removed using n-BuLi and methanol (B129727) to yield the desired 2,4-dichloro-5-methoxyquinoline (B1492930) intermediate. nih.gov This highlights a pathway where the bromo-group serves as a temporary placeholder before being removed, a strategy that could be adapted for further functionalization.

Advanced Mechanistic Investigations of Biological Activities and Target Engagement

While preliminary studies have hinted at the biological potential of quinoline derivatives, a deeper understanding of the mechanism of action of this compound and its analogues is essential for their therapeutic development. nih.govresearchgate.net

Future research should focus on:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins and pathways that interact with this compound derivatives.

Enzyme Inhibition Kinetics: For derivatives showing potential as enzyme inhibitors, such as the 5-methoxyquinoline derivatives that inhibit Enhancer of Zeste Homologue 2 (EZH2), detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the binding affinity (Kᵢ). nih.gov

Structural Biology: Obtaining co-crystal structures of active derivatives bound to their biological targets through X-ray crystallography or cryo-electron microscopy. This would provide invaluable atomic-level insights into the binding interactions and guide further structure-based drug design.

Cellular and Molecular Biology Assays: Employing a suite of assays to elucidate the downstream cellular effects of target engagement. This includes investigating impacts on signal transduction pathways (e.g., PI3K/AKT/mTOR), cell cycle progression, apoptosis, and gene expression. mdpi.com

For instance, derivatives of 8-hydroxyquinoline (B1678124), a related scaffold, have demonstrated a wide range of biological activities including antimicrobial, anticancer, and antifungal effects, often linked to their ability to chelate metal ions. nih.govnih.gov Investigating the metal-chelating properties of this compound derivatives could reveal similar or novel mechanisms of action.

Rational Design of Next-Generation Therapeutics Based on the this compound Scaffold

Rational drug design aims to optimize the therapeutic properties of a lead compound by making informed structural modifications. nih.govgeneonline.com The this compound scaffold provides a versatile platform for such endeavors.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of analogues to understand how modifications at different positions of the quinoline ring affect biological activity and selectivity. nih.gov This allows for the identification of key pharmacophoric features.

Computational Modeling and Docking: Using computer-aided drug design (CADD) to predict the binding modes and affinities of virtual derivatives to their biological targets. This can prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) to improve potency, selectivity, metabolic stability, or to reduce toxicity. For example, the methoxy (B1213986) group could be replaced with other small electron-donating groups.

Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. mdpi.com

An example of SAR studies leading to a potent compound is the discovery of 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, which showed an IC₅₀ value of 1.2 μM against EZH2. nih.gov This demonstrates how systematic modification of the quinoline core can lead to highly active compounds.

Integration with Emerging Technologies in Chemical Synthesis and High-Throughput Biological Screening

The convergence of advanced synthetic technologies and high-throughput screening (HTS) can dramatically accelerate the drug discovery process for this compound derivatives. mdpi.commdpi.com

Future integration will likely involve:

Automated Synthesis and Purification: Employing robotic systems for the rapid and parallel synthesis of large libraries of compounds. This allows for the efficient exploration of a vast chemical space.

High-Throughput Screening (HTS): Screening large compound libraries against a panel of biological targets or in cell-based assays to rapidly identify "hits" with desired biological activity. mdpi.com HTS can be target-based (e.g., enzyme inhibition) or phenotypic (e.g., cell viability). mdpi.com

High-Content Screening (HCS): A more sophisticated screening method that uses automated microscopy and image analysis to assess multiple cellular parameters simultaneously. This provides richer data on the compound's effects on cell health, morphology, and specific molecular events.

Artificial Intelligence and Machine Learning: Utilizing AI algorithms to analyze large datasets from HTS and SAR studies to predict the activity of new virtual compounds, identify novel drug targets, and optimize synthetic routes.

The workflow for HTS typically involves the preparation of compound plates, automated dispensing into assay plates containing the biological target or cells, incubation, signal detection, and data analysis to identify active compounds or "hits". mdpi.com This systematic approach allows for the screening of thousands of compounds in a short period, a process that would be unfeasible with traditional methods.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Bromo-5-methoxyquinoline, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves bromination of 5-methoxyquinoline using reagents like N-bromosuccinimide (NBS) in acetic acid or chloroform. To optimize yields, control reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of substrate to NBS). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns (e.g., bromine at C8, methoxy at C5). IR spectroscopy identifies functional groups (C-Br stretch at ~550 cm⁻¹, C-O-C at ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (256.07 g/mol). For structural conformation, single-crystal X-ray diffraction confirms coplanarity of the quinoline ring system .

Q. What are the common chemical transformations of this compound in organic synthesis?

- Methodological Answer : The bromine atom at C8 enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent). Nucleophilic substitution (e.g., with amines or thiols) requires polar aprotic solvents like DMSO at elevated temperatures (80–100°C). Oxidation with KMnO₄ yields quinoline carboxylic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction efficiencies for Suzuki-Miyaura coupling of this compound?

- Methodological Answer : Discrepancies often arise from catalyst choice (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) or base (NaHCO₃ vs. K₃PO₄). Systematically test conditions using design-of-experiment (DoE) frameworks. Monitor reaction progress via LC-MS and optimize ligand-to-catalyst ratios (e.g., 2:1 for PPh₃:Pd). Include radical scavengers (TEMPO) to rule out unintended pathways .

Q. What strategies enhance the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer : The electron-donating methoxy group at C5 directs electrophiles to C6/C6. For nitration, use fuming HNO₃ in H2SO4 at 0°C to favor C7 substitution. Halogenation (e.g., chlorination) with SO2Cl2 in CCl4 targets C7. Computational modeling (DFT) predicts activation barriers for competing sites .

Q. How can the biological activity of this compound derivatives be validated against contradictory in vitro data?

- Methodological Answer : Reproduce assays using orthogonal methods (e.g., MIC vs. time-kill curves for antimicrobial activity). For anticancer studies, combine MTT assays with apoptosis markers (Annexin V/PI staining). Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for enzyme inhibition .

Q. What computational tools predict the pharmacokinetic properties of this compound-based drug candidates?

- Methodological Answer : Use SwissADME to estimate logP (2.8), solubility (-4.2 LogS), and blood-brain barrier permeability. Molecular docking (AutoDock Vina) screens for binding affinity to targets like topoisomerase II. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.